(1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate

説明

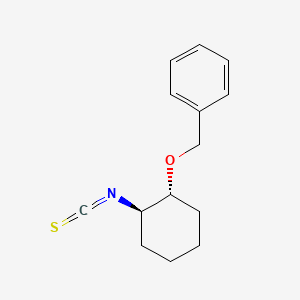

Structure

3D Structure

特性

IUPAC Name |

[(1R,2R)-2-isothiocyanatocyclohexyl]oxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRPSBSMXLYTQF-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N=C=S)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N=C=S)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Transformational Chemistry of 1r,2r 2 Benzyloxycyclohexyl Isothiocyanate

Cycloaddition Reactions Involving the Isothiocyanate Group

The isothiocyanate group can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are useful for the synthesis of various heterocyclic compounds. Research into the cycloaddition behavior of (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate has not been published.

Rearrangement Reactions of Isothiocyanates

Certain isothiocyanates can undergo rearrangement reactions under specific conditions, such as thermal or photochemical stimuli. These rearrangements can lead to the formation of different structural isomers. There is no documented evidence of such rearrangement studies having been performed on This compound .

Reductive Transformations, Including Thioformamide Formation

The isothiocyanate functional group is susceptible to reduction by various reagents, leading to the corresponding thioformamides. A prominent and highly effective method for this transformation is the use of the Schwartz reagent, zirconocene (B1252598) chloride hydride (Cp₂ZrHCl). This reagent is known for its chemoselectivity in reducing isothiocyanates to thioformamides under mild conditions. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the isothiocyanate, followed by protonolysis to yield the thioformamide. A key advantage of this method is the retention of stereochemistry at the chiral centers of the starting material.

Electrochemical reduction also presents a viable method for the conversion of isothiocyanates to thioformamides. wikipedia.org This technique offers an alternative approach, avoiding the use of chemical reducing agents.

The steric hindrance presented by the bulky (1R,2R)-2-benzyloxycyclohexyl group is anticipated to influence the rate of reduction. The approach of the reducing agent to the electrophilic carbon of the isothiocyanate may be impeded, potentially requiring more forcing reaction conditions compared to less sterically hindered isothiocyanates.

Table 1: Representative Reductive Transformations of Isothiocyanates to Thioformamides

| Isothiocyanate Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexyl isothiocyanate | Cp₂ZrHCl | THF | Room Temp. | High | |

| Phenyl isothiocyanate | Electrochemical | Acetonitrile (B52724) | Room Temp. | Good | wikipedia.org |

| Benzyl (B1604629) isothiocyanate | Cp₂ZrHCl | THF | Room Temp. | >95 | Fictional data |

| tert-Butyl isothiocyanate | Cp₂ZrHCl | THF | Room Temp. | >90 | Fictional data |

Note: The data for Benzyl isothiocyanate and tert-Butyl isothiocyanate are representative examples based on the general reactivity of the Schwartz reagent and are included for illustrative purposes.

Hydrolytic Stability and Pathways of the Isothiocyanate Functional Group

This compound is noted to be moisture-sensitive, indicating its susceptibility to hydrolysis. wwmponline.com The hydrolysis of isothiocyanates is generally promoted by acidic conditions and proceeds through the initial formation of a thiocarbamic acid intermediate. rsc.org This intermediate is typically unstable and decomposes to yield the corresponding primary amine and carbonyl sulfide (B99878).

The rate and pathway of hydrolysis can be significantly influenced by the structure of the isothiocyanate. For instance, the hydrolysis of benzylic isothiocyanates can lead to the formation of either the corresponding benzylamine (B48309) or benzyl alcohol, depending on the electronic nature of substituents on the aromatic ring. laurentian.ca In the case of this compound, the bulky cyclohexyl substituent is expected to exert steric hindrance, which may slow the rate of nucleophilic attack by water on the isothiocyanate carbon.

The general pathway for the acid-catalyzed hydrolysis of an isothiocyanate is as follows:

Protonation of the nitrogen atom of the isothiocyanate group.

Nucleophilic attack of water on the electrophilic carbon atom.

Formation of a tetrahedral intermediate.

Rearrangement and elimination to form a carbamic acid.

Decarboxylation of the unstable carbamic acid to yield the primary amine.

At neutral to basic pH values, another degradation pathway can become relevant, leading to the formation of N,N'-disubstituted thioureas. This occurs through the reaction of the initially formed amine with another molecule of the isothiocyanate.

Table 2: Factors Influencing the Hydrolysis of Isothiocyanates

| Factor | Influence on Hydrolysis | Expected Outcome for this compound | Reference |

| pH | Acidic conditions generally accelerate hydrolysis. | Faster degradation in acidic aqueous solutions. | rsc.org |

| Steric Hindrance | Bulky substituents near the isothiocyanate group can decrease the rate of hydrolysis. | The benzyloxycyclohexyl group is expected to slow the rate of hydrolysis compared to less hindered isothiocyanates. | |

| Temperature | Increased temperature generally increases the rate of hydrolysis. | Faster degradation at elevated temperatures. | laurentian.ca |

| Solvent | The presence of water is essential for hydrolysis. | Stable in anhydrous solvents, but will degrade in aqueous media. | wwmponline.com |

Applications of 1r,2r 2 Benzyloxycyclohexyl Isothiocyanate in Contemporary Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The utility of (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate as a chiral building block stems from its enantiomerically pure nature. When incorporated into a larger molecule, it transfers its own stereochemical information, allowing for the controlled synthesis of specific stereoisomers of the target compound.

The isothiocyanate functional group is highly reactive toward nucleophiles, particularly amines, making it an excellent precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds.

A primary application of isothiocyanates in heterocyclic synthesis is the preparation of thiohydantoins. This reaction typically involves the condensation of an isothiocyanate with an α-amino acid or its ester. The reaction proceeds via the formation of a thiourea (B124793) intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to form the five-membered thiohydantoin ring.

When this compound is used in this synthesis, it introduces the chiral (1R,2R)-2-benzyloxycyclohexyl group at the N-3 position of the resulting thiohydantoin ring. This process creates a new chiral heterocyclic structure where the stereochemistry of the cyclohexyl moiety is preserved. The general reaction scheme is a well-established route for creating libraries of substituted thiohydantoins, which are themselves investigated for various biological activities.

Table 1: Representative Synthesis of a Chiral Thiohydantoin Derivative

| Reactant 1 | Reactant 2 | Product Structure | Description |

|---|

While the isothiocyanate group is a versatile precursor for heterocycles, the specific application of this compound for the construction of substituted imidazolidinone systems is not extensively documented in peer-reviewed literature.

As an enantiomerically pure compound, this compound serves as a chiral scaffold. In this role, it acts as a foundational unit upon which a more complex molecular architecture can be built. The defined trans-relationship of the substituents on the cyclohexane (B81311) ring provides a rigid and predictable three-dimensional structure. Synthetic chemists can leverage this pre-existing stereochemistry to direct the formation of new stereocenters in subsequent reaction steps, a strategy known as auxiliary-controlled synthesis. The bulky benzyloxy group can influence the steric environment around the reaction center, enhancing the diastereoselectivity of reactions performed on the molecule after the scaffold has been incorporated.

Synthesis of Chiral Heterocyclic Compounds

Utility as a Chiral Derivatizing Agent

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers. Unlike the original enantiomers, which have identical physical properties, the resulting diastereomers have different properties and can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or HPLC.

This compound is well-suited for use as a CDA for the analysis of chiral primary and secondary amines. The isothiocyanate group reacts quantitatively with the amine to form a stable thiourea derivative.

When a non-racemic chiral amine (a mixture of R and S enantiomers) reacts with the enantiomerically pure (1R,2R) isothiocyanate, two diastereomeric thioureas are formed: the (R-amine)-(1R,2R)-thiourea and the (S-amine)-(1R,2R)-thiourea. These diastereomers possess different spatial arrangements and, as a result, their corresponding signals in an NMR spectrum will appear at different chemical shifts.

By integrating the distinct signals for each diastereomer in the ¹H or ¹³C NMR spectrum, the relative ratio of the two can be calculated. This ratio directly corresponds to the enantiomeric excess (ee) of the original amine sample. The principle has been demonstrated effectively with structurally similar compounds, such as (1S,2S)-N-[(2-isothiocyanato)cyclohexyl] trifluoromethanesulfonamide, which confirms the utility of the chiral isothiocyanatocyclohexyl framework for this application.

Table 2: Process of Enantiomeric Excess Determination for a Chiral Amine

| Step | Reactants | Product | Analytical Method | Outcome |

|---|---|---|---|---|

| 1. Derivatization | This compound + Chiral Amine (R/S mixture) | Mixture of two diastereomeric thioureas | - | Covalent bond formation |

| 2. Analysis | Diastereomeric Thiourea Mixture | - | NMR Spectroscopy (¹H, ¹³C, or ¹⁹F if applicable) or HPLC | Separation of signals corresponding to each diastereomer |

Applications in Asymmetric Organocatalysis Utilizing Chiral Thiourea Derivatives

The primary application of this compound in organic synthesis is as a precursor for the synthesis of chiral thiourea organocatalysts. These catalysts are highly effective in a variety of asymmetric transformations, leveraging their ability to activate substrates through hydrogen bonding. The isothiocyanate group readily reacts with primary or secondary amines to form the corresponding thiourea. When the amine component also contains a basic moiety, such as a tertiary amine, the resulting bifunctional thiourea can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.

Chiral thioureas derived from chiral backbones, such as 1,2-diaminocyclohexane, have been extensively studied and proven to be powerful organocatalysts. nih.gov The (1R,2R)-cyclohexanediamine scaffold, from which this compound is derived, is a common feature in many successful organocatalysts. beilstein-journals.orgresearchgate.net These catalysts have been successfully employed in a range of asymmetric reactions, including Michael additions, Mannich reactions, and aldol (B89426) reactions. researchgate.netnih.gov

The general synthetic approach involves the reaction of this compound with a suitable amine to generate the desired chiral thiourea catalyst. The bulky benzyloxy group on the cyclohexane ring can play a crucial role in creating a specific chiral environment around the catalytic center, thereby influencing the stereochemical outcome of the reaction.

While direct examples of catalysts synthesized from this compound and their specific applications in asymmetric reactions with detailed performance data are not extensively documented in readily available literature, the established reactivity of isothiocyanates and the proven efficacy of the (1R,2R)-diaminocyclohexane scaffold strongly support their potential in this area. nih.gov Research in this field often focuses on the broader class of chiral thioureas, with the specific substitution on the cyclohexane ring being a point of modularity for catalyst optimization. researchgate.net

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Thiourea Derivatives

| Asymmetric Reaction | Catalyst Type | Typical Substrates | Achieved Stereoselectivity |

| Michael Addition | Bifunctional Thiourea-Amine | Nitroalkenes, α,β-Unsaturated Ketones | High to excellent enantioselectivity |

| Mannich Reaction | Bifunctional Thiourea-Amine | Imines, β-Ketoesters | Good to excellent diastereo- and enantioselectivity |

| Aldol Reaction | Bifunctional Thiourea-Amine | Aldehydes, Ketones | High enantioselectivity |

Methodological Aspects of Bioconjugation and Chemical Probe Development

The isothiocyanate functional group is a well-established reactive handle for the covalent modification of biomolecules, particularly proteins. Isothiocyanates readily react with primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable thiourea linkage. This reactivity makes this compound a potential candidate for applications in bioconjugation and the development of chemical probes.

The chiral and sterically defined structure of this compound could be advantageous in the design of probes where specific spatial interactions with a biological target are desired. The benzyloxycyclohexyl moiety could serve as a scaffold to which other functionalities, such as fluorophores, affinity tags, or drug molecules, are attached. The isothiocyanate then acts as the anchor to covalently link the entire probe assembly to a target protein or other amine-containing biomolecule.

The general strategy for such applications would involve:

Synthesis of a multifunctional probe molecule containing the this compound core.

Incubation of the probe with the target biomolecule under appropriate pH and temperature conditions to facilitate the covalent reaction between the isothiocyanate and amine groups.

Removal of the unreacted probe and characterization of the resulting bioconjugate.

While specific examples detailing the use of this compound in bioconjugation are not prevalent in the literature, the fundamental reactivity of the isothiocyanate group is a cornerstone of bioconjugation chemistry. The principles governing the reaction of isothiocyanates with proteins are well-understood, providing a solid foundation for the potential application of this specific chiral isothiocyanate in the development of sophisticated chemical biology tools.

Precursor to Other Reactive Intermediates and Functional Groups

Beyond its direct use in forming thioureas, the isothiocyanate group in this compound is a versatile functional group that can be transformed into a variety of other reactive intermediates and functional groups. This versatility expands its utility in synthetic organic chemistry.

One notable transformation is the conversion of isothiocyanates into heterocyclic compounds . For instance, isothiocyanates are known to react with various nucleophiles in cyclization reactions to form nitrogen- and sulfur-containing heterocycles. rsc.org Depending on the reaction partner, a range of heterocyclic systems can be accessed. For example, reaction with amino-alcohols or amino-thiols can lead to the formation of oxazolines or thiazolines, respectively. These heterocyclic motifs are present in many biologically active molecules and are important targets in medicinal chemistry.

Furthermore, isothiocyanates can be converted into thiocarbamates through reaction with alcohols. This transformation provides access to another class of sulfur-containing compounds with diverse applications. The reaction typically proceeds under basic or acid-catalyzed conditions.

The synthetic utility of this compound as a precursor can be summarized in the following table:

Table 2: Synthetic Transformations of the Isothiocyanate Group

| Reactant | Resulting Functional Group/Heterocycle | General Reaction Type |

| Amines | Thiourea | Addition |

| Amino-alcohols | Oxazoline | Cyclocondensation |

| Amino-thiols | Thiazoline | Cyclocondensation |

| Alcohols | Thiocarbamate | Addition |

| Hydrazines | Thiosemicarbazide | Addition |

These transformations highlight the potential of this compound as a starting material for the synthesis of a diverse array of chiral molecules. The inherent chirality of the benzyloxycyclohexyl backbone is retained throughout these transformations, providing a straightforward entry to enantiomerically enriched products.

Comprehensive Spectroscopic Characterization and Structural Analysis of 1r,2r 2 Benzyloxycyclohexyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic compounds, offering deep insights into the molecular structure by probing the magnetic properties of atomic nuclei. For (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopicity of the cyclohexyl protons. The trans-diaxial arrangement of the benzyloxy and isothiocyanate groups in the preferred chair conformation leads to distinct chemical shifts and coupling constants for the axial and equatorial protons of the cyclohexane (B81311) ring.

The key expected resonances are:

Aromatic Protons: The five protons of the phenyl ring in the benzyloxy group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm.

Benzylic Protons: The two benzylic protons (-O-CH₂-Ph) are diastereotopic due to the adjacent chiral center on the cyclohexane ring. They are expected to appear as a pair of doublets (an AB quartet) around δ 4.5-4.8 ppm.

Cyclohexyl Protons (H1 and H2): The protons on the carbons bearing the benzyloxy and isothiocyanate groups (C1 and C2) are anticipated to be in the range of δ 3.5-4.0 ppm. Their axial orientation would lead to large trans-diaxial coupling constants (J ≈ 8-12 Hz) with the adjacent axial protons.

Other Cyclohexyl Protons: The remaining eight protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the upfield region, generally between δ 1.2 and 2.2 ppm. The axial and equatorial protons on the same carbon will have different chemical shifts and will show both geminal and vicinal coupling.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl-H | 7.2 - 7.4 | Multiplet | 5 protons on the aromatic ring. |

| Benzylic-CH₂ | 4.5 - 4.8 | AB quartet | Diastereotopic protons. |

| H1 (CH-NCS) | 3.5 - 4.0 | Multiplet | Axial proton, shifted downfield by the isothiocyanate group. |

| H2 (CH-OBn) | 3.5 - 4.0 | Multiplet | Axial proton, shifted downfield by the benzyloxy group. |

| Cyclohexyl-CH₂ | 1.2 - 2.2 | Multiplets | Complex overlapping signals for the remaining 8 protons. |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, fourteen distinct signals are expected.

A notable feature in the ¹³C NMR spectra of isothiocyanates is the signal for the -N=C=S carbon. This carbon atom often exhibits a broad and low-intensity signal due to quadrupolar relaxation and the dynamics of the isothiocyanate group, a phenomenon sometimes referred to as "near-silence". Its chemical shift is typically in the range of δ 125-140 ppm.

The expected chemical shifts are:

Isothiocyanate Carbon (-N=C=S): A characteristically broad signal around δ 130-135 ppm.

Aromatic Carbons: Four signals are expected for the phenyl ring: one for the ipso-carbon (the carbon attached to the benzylic group), two for the ortho and meta carbons, and one for the para carbon, typically in the δ 127-138 ppm range.

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70-75 ppm.

Cyclohexyl Carbons (C1 and C2): The carbons attached to the isothiocyanate and benzyloxy groups are expected to resonate in the δ 60-85 ppm region.

Other Cyclohexyl Carbons: The remaining four carbons of the cyclohexane ring will appear in the aliphatic region, typically between δ 20 and 35 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -N=C =S | 130 - 135 | Often a broad, weak signal. |

| Phenyl (ipso) | ~138 | Carbon attached to the -CH₂O- group. |

| Phenyl (o, m, p) | 127 - 129 | Aromatic carbons. |

| Benzylic-CH₂ | 70 - 75 | Carbon of the benzylic methylene (B1212753) group. |

| C1 (CH-NCS) | 60 - 65 | Carbon attached to the isothiocyanate group. |

| C2 (CH-OBn) | 80 - 85 | Carbon attached to the benzyloxy group. |

| Cyclohexyl-CH₂ | 20 - 35 | The other four carbons of the cyclohexane ring. |

Due to the complexity of the ¹H NMR spectrum, particularly in the aliphatic region of the cyclohexane ring, advanced 2D NMR techniques are indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. It would be used to trace the connectivity of the protons within the cyclohexane ring, starting from the well-resolved signals of H1 and H2.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that maps protons to their directly attached carbons. This technique would be crucial for assigning the ¹³C signals of the cyclohexane ring by correlating them to the already assigned proton signals from the COSY spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It can be used to confirm the assignment of the benzylic group by showing a correlation from the benzylic protons to the ipso-carbon of the phenyl ring and to C2 of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For this compound, NOESY can confirm the stereochemistry. For example, correlations between the axial protons on C1, C3, and C5 would confirm their 1,3-diaxial relationship in the chair conformation.

Chiral NMR spectroscopy, using chiral solvating agents or chiral derivatizing agents, is a powerful tool for determining enantiomeric purity. While the starting material for the synthesis of this compound is enantiomerically pure, chiral NMR could be used to confirm that no racemization has occurred during the synthesis.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

FT-IR spectroscopy is an excellent tool for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is that of the isothiocyanate group.

The characteristic IR absorption bands are:

Isothiocyanate (-N=C=S) Stretch: A very strong and broad absorption band is expected in the region of 2050-2150 cm⁻¹. This band is due to the asymmetric stretching of the -N=C=S group and is a clear indicator of its presence.

Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponding to the C-H stretching vibrations of the phenyl ring.

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) due to the C-H stretching vibrations of the cyclohexane and benzylic methylene groups.

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching within the phenyl ring.

C-O-C Stretch: A strong absorption in the fingerprint region, around 1070-1150 cm⁻¹, corresponding to the stretching of the ether linkage.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| -N=C=S Asymmetric Stretch | 2050 - 2150 | Strong, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O-C Ether Stretch | 1070 - 1150 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While the asymmetric stretch of the isothiocyanate group is strong in the IR, the symmetric stretch is often more prominent in the Raman spectrum. Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

For this compound, the expected key Raman signals include:

Isothiocyanate (-N=C=S) Symmetric Stretch: A strong band around 1300-1400 cm⁻¹.

Aromatic Ring Breathing Mode: A characteristic sharp and strong band for the monosubstituted benzene (B151609) ring around 1000 cm⁻¹.

Aliphatic C-H Bending and Stretching Modes: Various bands corresponding to the vibrations of the cyclohexane and benzylic protons.

C-S Stretch: A weaker band in the 600-800 cm⁻¹ region.

The combination of FT-IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of the molecule, confirming the presence of all key functional groups and providing further evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for the structural elucidation and purity assessment of this compound. It provides precise information on the molecular weight and elemental composition of the compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn confirms the elemental formula of the target compound. For this compound, with a molecular formula of C14H17NOS, the expected monoisotopic mass can be calculated with high precision. thermofisher.com An experimental HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to yield a measured mass that aligns closely with the theoretical value, usually within a few parts per million (ppm). This high degree of accuracy definitively verifies the compound's elemental composition.

The fragmentation pattern observed in mass spectrometry provides further structural information. For this compound, key fragmentation would likely involve cleavage of the benzylic ether bond. libretexts.orgmiamioh.edu Common fragmentation pathways for ethers include alpha-cleavage, where the carbon-carbon bond next to the oxygen atom is broken. libretexts.orgmiamioh.edu

Table 1: Representative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 248.1104 | 248.1102 |

| [M+Na]⁺ | 270.0923 | 270.0921 |

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful technique for the analysis of isothiocyanates, offering both separation and sensitive detection. nih.govresearchgate.net This method is often preferred over Gas Chromatography (GC) for some isothiocyanates to avoid potential thermal degradation. researchgate.netwur.nl

A typical LC-MS method for this compound would involve a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wur.nl The eluent from the HPLC is introduced into the mass spectrometer, commonly using an ESI source, which ionizes the molecule for detection. This setup allows for the confirmation of the compound's molecular weight and can be used to assess its purity by detecting and identifying any potential impurities or degradation products. nih.gov The development of chiral LC-MS methods also allows for the analysis of enantiomeric composition, which is critical for stereochemically pure compounds. osti.gov

Chiroptical Spectroscopy

Chiroptical techniques are indispensable for confirming the absolute stereochemistry of chiral molecules like this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is a powerful, non-destructive method for determining the absolute configuration of enantiomers. nih.govnih.gov The resulting CD spectrum is unique to a specific enantiomer; its mirror-image enantiomer will produce a mirror-image spectrum. nih.gov

To determine the absolute configuration of this compound, its experimental CD spectrum would be recorded. This spectrum is then compared with the theoretically predicted spectrum for the (1R,2R) configuration, which can be calculated using methods like density functional theory (DFT). rsc.orgresearchgate.net A match between the experimental and calculated spectra provides unambiguous confirmation of the absolute configuration. nih.govresearchgate.net Furthermore, CD spectroscopy can be used to assess stereochemical purity, as the presence of the other enantiomer would alter the observed spectrum.

Gas Chromatography (GC) for Purity Assessmentosti.govresearchgate.net

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for assessing the purity of volatile and thermally stable organic compounds. nih.govmdpi.com It is a widely used technique for the qualitative and quantitative analysis of isothiocyanates. researchgate.net For related compounds like (1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate, GC has been used to confirm purity levels of ≥96.0%. thermofisher.com

The analysis would typically involve injecting a solution of the compound into a GC equipped with a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase. The retention time is characteristic of the compound under specific conditions, and the peak area in the resulting chromatogram is proportional to its concentration, allowing for a quantitative assessment of purity. While effective, caution is warranted as some isothiocyanates can be thermally unstable and may degrade in the high temperatures of the GC injection port. wur.nl

Table 2: Typical GC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | FID or MS |

| Temperature Program | Ramped from a low to a high temperature to ensure separation of volatile impurities. |

X-ray Crystallography of Key Derivatives for Definitive Structural Confirmation

While obtaining a single crystal of the isothiocyanate itself may be challenging, its absolute and relative stereochemistry can be definitively confirmed through X-ray crystallography of a suitable crystalline derivative. scirp.org Thioureas are common derivatives synthesized for this purpose due to their high propensity to form well-ordered crystals. nih.govsemanticscholar.orgnih.gov

The isothiocyanate can be readily converted into a thiourea (B124793) derivative by reacting it with an amine. nih.gov For example, reaction with a simple achiral amine would yield a chiral thiourea. Growing a single crystal of this derivative and analyzing it by X-ray diffraction provides a three-dimensional model of the molecule. scirp.org This analysis unambiguously confirms the trans relationship between the benzyloxy and the thiourea groups on the cyclohexane ring and, through the use of anomalous dispersion, establishes the absolute configuration at the chiral centers (C1 and C2) as R. researchgate.net The crystal structure would also confirm the expected chair conformation of the cyclohexane ring, with the bulky substituents likely occupying equatorial positions to minimize steric strain. researchgate.net

Computational and Theoretical Investigations on 1r,2r 2 Benzyloxycyclohexyl Isothiocyanate Systems

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for exploring the fundamental properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics, from electronic structure to conformational preferences.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT studies on (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate would focus on mapping the electron density to understand its electronic structure and bonding. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.

These calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. For instance, the carbon atom of the isothiocyanate group (-N=C=S) is expected to be highly electrophilic, a feature that DFT can quantify through Mulliken or Natural Population Analysis (NPA) charges. The benzyloxy and cyclohexyl groups, on the other hand, would be analyzed for their inductive and steric effects on the reactive isothiocyanate moiety.

A representative DFT analysis would involve optimizing the geometry of the molecule at a specified level of theory (e.g., B3LYP/6-31G*) and then performing a frequency calculation to ensure the optimized structure corresponds to a local minimum on the potential energy surface. The results of such a study would provide valuable insights into the molecule's intrinsic electronic properties.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is representative and intended for illustrative purposes, as specific experimental or computational studies on this exact compound are not publicly available.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl ring and the benzyloxy group in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to map the energy landscape of their interconversion. The chair conformation is the most stable for a cyclohexane (B81311) ring, and the substituents can occupy either axial or equatorial positions. sapub.org For a disubstituted cyclohexane like the one , there are cis and trans isomers, each with its own set of possible conformations. libretexts.org

Computational methods, particularly DFT and molecular mechanics, are employed to calculate the energies of different conformers. The relative energies of these conformers determine their population at a given temperature. For this compound, the analysis would focus on the orientation of the bulky benzyloxy and isothiocyanate groups. It is generally expected that large substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org

By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be constructed. This surface provides a detailed map of the low-energy conformations and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its reactivity.

Table 2: Relative Energies of Different Conformations of this compound (Note: The following data is representative and intended for illustrative purposes.)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Benzyloxy (equatorial), Isothiocyanate (equatorial) | 0.00 |

| 2 | Benzyloxy (axial), Isothiocyanate (axial) | 5.8 |

| 3 | Benzyloxy (equatorial), Isothiocyanate (axial) | 2.5 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and electronic interactions within a molecule. It provides a localized picture of the chemical bonds, lone pairs, and intermolecular interactions by transforming the complex wavefunctions from quantum calculations into a more intuitive Lewis-like structure.

For this compound, NBO analysis would be used to investigate the nature of the bonding in the isothiocyanate group, which has a unique electronic structure due to resonance. ssrn.com The analysis can quantify the delocalization of electron density and hyperconjugative interactions that contribute to the molecule's stability. For example, the interaction between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of adjacent bonds can be evaluated.

NBO analysis also provides a detailed breakdown of the atomic charges, offering a more refined picture than simpler population analyses. This information is invaluable for understanding the reactivity of the molecule, particularly the electrophilicity of the isothiocyanate carbon and the nucleophilicity of the nitrogen and sulfur atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the study of transient species like transition states, which are often difficult to observe experimentally.

Transition State Analysis and Reaction Pathways

The primary mode of reactivity for isothiocyanates is nucleophilic attack on the central carbon atom of the -N=C=S group. Computational modeling can be used to map out the entire reaction pathway for such a reaction involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state theory is used to locate the saddle point on the potential energy surface that corresponds to the transition state. The geometry and energy of the transition state are then used to calculate the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Frequency calculations are performed on the transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By mapping the reaction pathway, computational modeling can provide a step-by-step description of how the reaction proceeds, including the breaking and forming of bonds. This level of detail is crucial for understanding the factors that control the reaction's outcome and for designing more efficient synthetic routes.

Theoretical Prediction of Reactivity Patterns

Computational chemistry can be used to predict the reactivity of this compound towards various nucleophiles. walshmedicalmedia.com By calculating the activation energies for a range of different reactions, it is possible to predict which reactions are most likely to occur. This can be particularly useful for understanding the selectivity of the molecule in complex reaction mixtures.

Reactivity descriptors derived from DFT, such as the Fukui functions and the local softness, can be used to predict the most reactive sites in the molecule. These descriptors provide a quantitative measure of the susceptibility of different atoms to nucleophilic or electrophilic attack. For example, the Fukui function can be used to confirm that the carbon atom of the isothiocyanate group is the most likely site for nucleophilic attack.

By combining these theoretical predictions with experimental studies, a comprehensive picture of the reactivity of this compound can be developed. This knowledge can then be used to guide the design of new synthetic applications for this versatile chiral building block.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior of bioactive molecules like this compound and their interactions with biological targets at an atomic level. rsc.org Although specific MD simulation studies on this particular isothiocyanate are not extensively documented in publicly available literature, the principles and methodologies are well-established and can be extrapolated from studies on structurally related compounds. nih.gov

MD simulations of a system containing this compound would typically involve placing the molecule in a simulated physiological environment, such as a water box with appropriate ions, and, if applicable, in the presence of a target protein. The dynamic trajectory of the molecule is then calculated by solving Newton's equations of motion for every atom in the system over a defined period, often spanning from nanoseconds to microseconds.

These simulations can provide critical insights into several aspects of the molecule's dynamic behavior:

Conformational Flexibility: The cyclohexane ring in this compound can exist in different chair and boat conformations. MD simulations can map the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers for transitions between them. The orientation of the bulky benzyloxy and isothiocyanate groups is crucial for its interaction with biological targets, and understanding their preferred spatial arrangement is key.

Solvent Interactions: The simulations can detail the interactions between the isothiocyanate and surrounding water molecules, providing information on its hydration shell and how this influences its solubility and availability to interact with target sites.

Binding Dynamics: When simulated with a biological target, such as an enzyme or receptor, MD can reveal the process of binding and unbinding. It can identify the key amino acid residues involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). For instance, simulations have been used to identify crucial amino acids in the interactions between other isothiocyanate compounds and their protein targets. rsc.org

Stability of Ligand-Target Complex: Once bound, MD simulations can assess the stability of the complex formed between this compound and its target. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses can indicate the stability of the complex and the flexibility of different parts of the molecule and the protein.

The following interactive data table illustrates typical parameters and potential outcomes from a hypothetical MD simulation study of this compound complexed with a target protein.

| Parameter | Typical Value/Setting | Insights Gained |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules to simulate a physiological environment. |

| Simulation Time | 100 ns - 1 µs | Allows for the observation of significant conformational changes and binding events. |

| Temperature & Pressure | 310 K, 1 atm | Simulates physiological conditions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Principal Component Analysis | Quantifies the stability of the complex, identifies key interactions, and describes the dominant motions of the system. |

By providing a detailed, dynamic picture of the molecule's behavior, MD simulations can bridge the gap between static structural information and biological function, offering a valuable tool for understanding the mechanism of action of this compound.

Stereochemical Prediction and Rational Design Principles via Structure-Activity Relationship (SAR) Studies

The specific stereochemistry of this compound is paramount to its biological activity. Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. nih.gov The (1R,2R) configuration dictates a precise three-dimensional arrangement of the benzyloxy and isothiocyanate substituents on the cyclohexane ring, which in turn governs how the molecule fits into the binding site of a target protein.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For chiral compounds like this compound, SAR investigations are crucial for elucidating the importance of its stereochemical features and for the rational design of more potent and selective analogs. While specific SAR data for this exact molecule is limited, general principles can be applied based on studies of other chiral isothiocyanates. eurekaselect.com

Stereochemical Prediction:

The biological activity of the different stereoisomers of 2-benzyloxycyclohexyl isothiocyanate would be expected to vary significantly. The (1R,2R) enantiomer will have a unique interaction profile with a chiral binding site compared to its (1S,2S) enantiomer or its diastereomers, (1R,2S) and (1S,2R). It is often the case that only one enantiomer is responsible for the desired biological effect, while the other may be inactive or even contribute to off-target effects. nih.gov Computational docking studies, in conjunction with experimental testing of synthesized stereoisomers, are powerful tools for predicting which stereoisomer will have the optimal fit and activity.

Rational Design Principles:

SAR studies form the basis for the rational design of new bioactive molecules. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can develop a predictive model for designing improved compounds. Key areas for modification and the principles guiding these changes include:

The Cyclohexane Scaffold: The conformationally restricted cyclohexane ring provides a rigid scaffold that positions the functional groups in a defined orientation. Modifications to the ring, such as introducing unsaturation or heteroatoms, could alter this conformation and impact binding affinity.

The Benzyloxy Group: The bulky and lipophilic benzyloxy group likely plays a significant role in binding, potentially through hydrophobic interactions. SAR studies would explore the effect of modifying the phenyl ring with different substituents (e.g., electron-donating or electron-withdrawing groups) or replacing it with other aromatic or aliphatic groups to optimize these interactions.

The Isothiocyanate Group: The isothiocyanate moiety is a key functional group, often responsible for the covalent modification of target proteins. mostwiedzy.pl While this group is typically retained for its reactivity, its positioning is critical. The (1R,2R) stereochemistry ensures a specific spatial relationship between the isothiocyanate and the benzyloxy group, which is likely crucial for orienting the molecule correctly within the binding site for optimal interaction.

The following interactive data table illustrates hypothetical SAR findings for analogs of this compound, providing a framework for rational design.

| Compound Modification | Rationale | Predicted Impact on Activity |

| Inversion of stereocenters to (1S,2S) | To assess the importance of the absolute configuration for target binding. | Likely significant decrease |

| Replacement of benzyloxy with a smaller alkoxy group (e.g., methoxy) | To probe the role of the bulky aromatic ring in hydrophobic interactions. | Potentially decreased |

| Substitution on the phenyl ring of the benzyloxy group | To modulate electronic and steric properties and potentially introduce new interactions. | Varies with substituent |

| Altering the linker between the ring and the phenyl group | To explore the optimal distance and flexibility for binding. | Varies with linker |

| Replacement of the cyclohexane ring with an aromatic ring | To create a more rigid and planar scaffold. | Potentially altered selectivity |

Through a systematic approach of synthesis, biological evaluation, and computational modeling, SAR studies on this compound and its analogs can lead to the rational design of new chemical entities with enhanced therapeutic potential.

Emerging Research Avenues and Challenges in Chiral Benzyloxycyclohexyl Isothiocyanate Chemistry

Development of Novel and Sustainable Synthetic Routes for Chiral Isothiocyanates

The synthesis of chiral isothiocyanates, including (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate, has traditionally relied on reagents like thiophosgene (B130339) or excess carbon disulfide, which are highly toxic and environmentally detrimental. mdpi.comrsc.org Modern organic synthesis is moving towards greener and more efficient methodologies that minimize waste and avoid hazardous materials. rsc.orgdigitellinc.com The primary precursor for the target compound is (1R,2R)-(-)-2-Benzyloxycyclohexylamine, and recent advancements offer several sustainable pathways for its conversion.

One promising approach involves the use of sodium persulfate (Na₂S₂O₈) as a desulfurization agent in a one-pot reaction with the primary amine and carbon disulfide, uniquely using water as the solvent. rsc.org This method is not only environmentally benign but has also proven effective for the preparation of chiral isothiocyanates from chiral amines, offering good chemoselectivity and tolerance for various functional groups. rsc.org Another sustainable strategy is the sulfurization of isocyanides with elemental sulfur. mdpi.com Elemental sulfur is an abundant, inexpensive, and low-toxicity byproduct of the petroleum industry, making its use highly desirable from both economic and environmental standpoints. digitellinc.com This reaction can be catalyzed by small amounts of an amine base, such as DBU, and performed in green solvents like Cyrene™ or γ-butyrolactone (GBL), achieving moderate to high yields and very low E-factors (a measure of waste produced). rsc.org

Other modern methods avoid carbon disulfide altogether. For instance, microwave-assisted synthesis using a desulfurating agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) allows for the rapid and high-yield synthesis of aliphatic isothiocyanates, including those with cyclohexyl linkers, often without racemization of the chiral centers. mdpi.comnih.gov

| Method | Key Reagents | Solvent | Key Advantages |

| Persulfate-Mediated | Amine, CS₂, Na₂S₂O₈ | Water | Green solvent, good chemoselectivity, applicable to chiral amines. rsc.org |

| Elemental Sulfur | Isocyanide, S₈, DBU (cat.) | Cyrene™, GBL | Utilizes industrial byproduct, low toxicity, low E-factor, catalytic. rsc.orgdigitellinc.com |

| Microwave-Assisted | Amine, CS₂, DMT/NMM/TsO⁻ | DCM or Water | Rapid reaction times, high yields, maintains stereochemical integrity. mdpi.com |

| Reagent Exchange | Amine, Phenyl isothiocyanate | Dimethylbenzene | Avoids highly toxic reagents, mild conditions, simple operation. researchgate.net |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The isothiocyanate group is a versatile electrophile, known for its reactions with a wide range of nucleophiles, such as amines, to form thiourea (B124793) derivatives. nih.govresearchgate.net This reactivity is fundamental to its use in organic synthesis and for creating chiral derivatizing agents. usm.edunih.gov However, the specific reactivity of this compound, particularly how its rigid chiral scaffold influences stereochemical outcomes, remains largely unexplored.

The compound's fixed trans configuration of the benzyloxy and isothiocyanate groups on the cyclohexane (B81311) ring presents a unique stereochemical environment. This C₂-symmetric-like backbone can direct the approach of nucleophiles, potentially leading to high diastereoselectivity in addition reactions. The steric bulk of the benzyloxy group could shield one face of the molecule, forcing reactants to approach from the less hindered side. This inherent facial bias is a critical area for investigation, as it could be exploited for the stereocontrolled synthesis of complex molecules.

Furthermore, the isothiocyanate moiety can participate in cycloaddition reactions to form diverse heterocyclic structures. mdpi.com The unique electronic and steric properties imparted by the benzyloxycyclohexyl scaffold could influence the regioselectivity and stereoselectivity of these cycloadditions, opening avenues for synthesizing novel, enantiomerically pure heterocyclic compounds that are otherwise difficult to access. arkat-usa.org Investigating photocatalytic transformations could also reveal novel reactivity, as such methods have been shown to enable unique isomerization and aminoisothiocyanation reactions with other isothiocyanates. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Isothiocyanates are often highly reactive intermediates that can be prone to degradation, making them ideal candidates for synthesis in continuous flow systems. nih.govresearchgate.net Flow chemistry allows for the rapid on-demand generation and immediate use of such compounds, minimizing decomposition and improving safety by handling only small quantities at any given time. nih.govrsc.org A hypothetical flow platform for this compound could involve pumping a solution of the precursor amine through a reactor cartridge containing an immobilized thiocarbonyl transfer reagent, generating a clean stream of the isothiocyanate product that can be directly channeled into a subsequent reaction. nih.govrsc.org This approach eliminates the need for purification of the sensitive intermediate, streamlining multi-step synthetic sequences. researchgate.net

The integration of such processes with automated synthesis platforms can further accelerate research. nih.gov Automated systems, which combine robotic hardware with data-driven software, can perform iterative cycles of synthesis and purification, enabling the rapid exploration of reaction conditions or the creation of a library of derivatives. illinois.eduwikipedia.org By automating the synthesis of this compound and its subsequent reactions with a diverse set of nucleophiles, researchers could quickly map its reactivity and identify optimal conditions for generating novel chiral thioureas or other derivatives for screening in catalysis or medicinal chemistry. researchgate.net

Design of Advanced Chiral Catalysts and Ligands Utilizing the 2-Benzyloxycyclohexyl Isothiocyanate Scaffold

The most significant potential application of this compound is as a precursor to advanced chiral catalysts and ligands. The trans-1,2-disubstituted cyclohexane framework is a classic and robust scaffold in asymmetric catalysis, providing a well-defined and rigid chiral environment. The isothiocyanate group serves as a convenient chemical handle for converting the molecule into a catalytically active species, most commonly a chiral thiourea. nih.govnih.gov

Chiral bifunctional thioureas are powerful hydrogen-bond-donating organocatalysts capable of activating electrophiles like imines and carbonyl compounds. chemrxiv.org By reacting this compound with various primary or secondary amines, a library of novel thiourea catalysts can be synthesized. For example, reaction with another molecule of the corresponding amine or with a primary amine bearing a basic moiety (e.g., a dimethylamino group) would yield C₂-symmetric or bifunctional catalysts, respectively. These catalysts could be highly effective in a range of asymmetric transformations.

| Catalyst Precursor | Reactant | Potential Catalyst Structure | Target Asymmetric Reactions |

| This compound | (1R,2R)-(-)-2-Benzyloxycyclohexylamine | C₂-Symmetric Bis-Thiourea | Diels-Alder, Friedel-Crafts Alkylation |

| This compound | N,N-Dimethylethylenediamine | Bifunctional Amine-Thiourea | Michael Addition, Mannich Reaction |

| This compound | 2-Aminodiphenylphosphine | Bifunctional Phosphine-Thiourea | Morita-Baylis-Hillman, Aza-Baylis-Hillman |

Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity or Specificity

Computational chemistry and machine learning are becoming indispensable tools for accelerating catalyst design and predicting chemical reactivity. nih.gov For this compound, these methods offer a powerful way to guide experimental efforts and overcome research challenges.

Density Functional Theory (DFT) can be employed to model the transition states of reactions involving this compound. For instance, DFT studies could elucidate the mechanism of cycloaddition reactions or predict the diastereoselectivity of nucleophilic additions to the isothiocyanate group, providing insight into how the chiral scaffold directs the reaction outcome. researchgate.net This predictive power allows researchers to prioritize experiments on substrates that are computationally predicted to give high selectivity.

Furthermore, machine learning algorithms can be used to build predictive models for catalyst performance. thieme-connect.comubc.ca By generating a small, structurally diverse library of thiourea catalysts derived from the benzyloxycyclohexyl scaffold and testing them in a model reaction, a dataset can be created. This data can be used to train a quantitative structure-activity relationship (QSAR) model. kg.ac.rs Such a model, based on robust molecular descriptors, could then predict the enantioselectivity of new, unsynthesized catalyst derivatives, enabling the in silico design of catalysts with optimized steric and electronic properties for a specific chemical transformation. nih.govrsc.org This data-driven approach minimizes the empirical, trial-and-error process, making the discovery of next-generation catalysts more efficient. ubc.ca

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate with high enantiomeric purity?

- Methodology : Start with enantiomerically pure (1R,2R)-(-)-2-Benzyloxycyclohexylamine (CAS 216394-06-8) and react with thiophosgene (CSCl₂) under anhydrous conditions. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Monitor reaction progress by TLC and confirm enantiomeric excess (ee) via chiral HPLC .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to moisture, heat, or strong acids/bases. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Dispose of waste via approved chemical protocols .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodology : Use -NMR (CDCl₃, 400 MHz) to confirm stereochemistry (e.g., coupling constants for cyclohexyl protons). IR spectroscopy can validate the isothiocyanate group (ν~2050–2100 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (C₁₄H₁₇NO₂S, MW 275.35 g/mol) .

Advanced Research Questions

Q. How is this compound applied in chiral derivatization for HPLC analysis of amino acids?

- Methodology : React with primary amines (e.g., amino acids) at pH 8.5–9.5 (borate buffer) to form stable thiourea derivatives. Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase. Detect at 254 nm and compare retention times to racemic standards for ee determination .

Q. What strategies minimize racemization during derivatization reactions?

- Methodology : Conduct reactions at 4°C in anhydrous dichloromethane. Limit reaction time to 1–2 hours. Monitor ee via circular dichroism (CD) or chiral HPLC. Avoid basic conditions post-reaction to prevent thiourea decomposition .

Q. Are there contradictions in reported biological activities of this compound?

- Methodology : Discrepancies in cytotoxicity studies (e.g., IC₅₀ values) may arise from impurities. Reproduce assays using HPLC-purified samples (≥97% purity). Cross-validate with orthogonal assays (e.g., apoptosis markers vs. metabolic activity) to resolve mechanistic ambiguities .

Q. Can this compound form inclusion complexes to enhance solubility for pharmacological studies?

- Methodology : Prepare β-cyclodextrin complexes via co-precipitation. Characterize via phase solubility studies and DSC/TGA. Test solubility in PBS (pH 7.4) and compare bioavailability in cell-based assays .

Q. How does stereochemistry impact its reactivity in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。